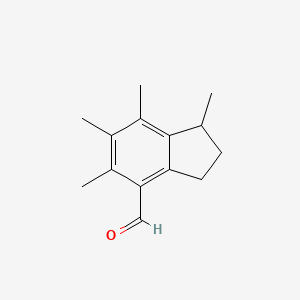
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₈O It is a derivative of indene, featuring a tetramethyl substitution and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient formylation.
化学反应分析
Types of Reactions
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In general, the aldehyde group can participate in various chemical reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene: Lacks the aldehyde functional group.
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-methanol: Contains a primary alcohol group instead of an aldehyde.
Uniqueness
The presence of the aldehyde group in 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde makes it a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization. This distinguishes it from its similar compounds, which lack the reactivity associated with the aldehyde group.
属性
CAS 编号 |
88633-09-4 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
1,5,6,7-tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C14H18O/c1-8-5-6-12-13(7-15)10(3)9(2)11(4)14(8)12/h7-8H,5-6H2,1-4H3 |
InChI 键 |
BMIKIAXFXKJUQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C(=C(C(=C12)C)C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)
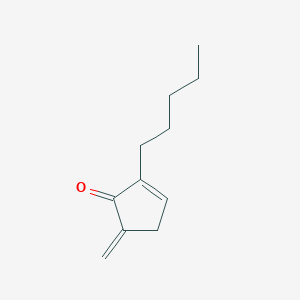

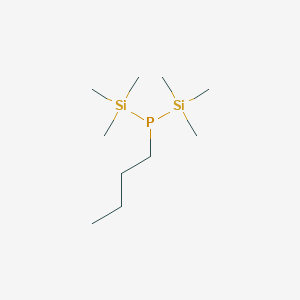
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
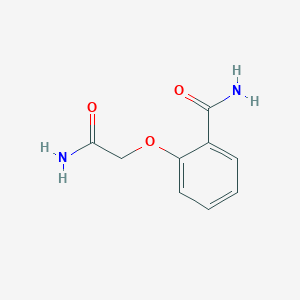
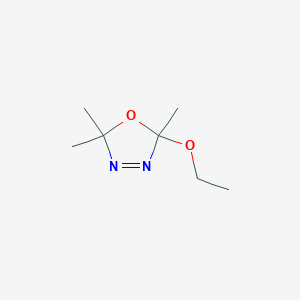
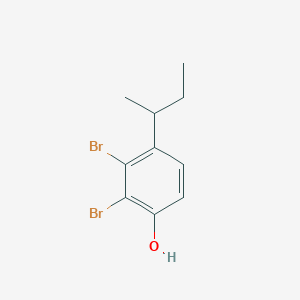
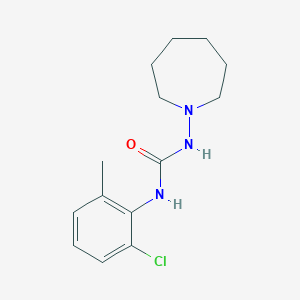
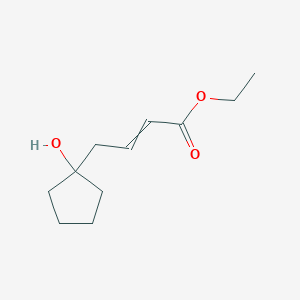

![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
